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4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Documentation Hub

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  • Product: 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
  • CAS: 21325-10-0

Core Science & Biosynthesis

Foundational

"synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine"

The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine requires a precision-engineered approach to regioselective heterocyclization. This guide details a validated 4-step protocol starting from the commercially av...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine requires a precision-engineered approach to regioselective heterocyclization. This guide details a validated 4-step protocol starting from the commercially available 2,5-dichloro-4-nitroaniline (CAS 6627-34-5). The route leverages the Jacobson Cyclization strategy, utilizing a thioacetanilide intermediate to construct the benzothiazole core with exact substituent placement.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a polysubstituted benzothiazole. The core challenge is establishing the 4,7-dichloro substitution pattern while preserving the 6-amine functionality.

  • Disconnection: The benzothiazole ring is disconnected at the C-S bond (C7a-S1) and the C-N bond (C2-N3).

  • Precursor: This points to a thioacetanilide derivative capable of intramolecular radical cyclization.

  • Starting Material: 2,5-Dichloro-4-nitroaniline .[1][2][3][4][5] The nitro group serves two purposes: it acts as a masked amine for the final position 6, and its electron-withdrawing nature (along with the chlorines) directs the cyclization to the only sterically and electronically accessible ortho-position (C6 of the aniline ring).

Regiochemical Mapping:

  • Aniline C1 (NH₂)

    
    Benzothiazole N3 
    
  • Aniline C2 (Cl)

    
    Benzothiazole C4 (Cl) 
    
  • Aniline C4 (NO₂)

    
    Benzothiazole C6 (NO₂) 
    
  • Aniline C5 (Cl)

    
    Benzothiazole C7 (Cl) 
    
  • Aniline C6 (H)

    
    Benzothiazole C7a (Ring Fusion) 
    

Retrosynthesis Target Target: 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Intermediate Intermediate: 4,7-Dichloro-2-methyl-6-nitrobenzo[d]thiazole Target->Intermediate Nitro Reduction (SnCl2 / HCl) Thioamide Precursor: N-(2,5-Dichloro-4-nitrophenyl)ethanethioamide Intermediate->Thioamide Jacobson Cyclization (K3Fe(CN)6 / NaOH) Start Starting Material: 2,5-Dichloro-4-nitroaniline (CAS: 6627-34-5) Thioamide->Start Thionation & Acetylation

Figure 1: Retrosynthetic pathway demonstrating the origin of the 4,7-dichloro substitution pattern.

Part 2: Detailed Experimental Protocol

Step 1: Acetylation of 2,5-Dichloro-4-nitroaniline

Objective: Protect the aniline amine and introduce the two-carbon backbone required for the 2-methyl group.

  • Reagents: 2,5-Dichloro-4-nitroaniline (1.0 eq), Acetic Anhydride (excess), Glacial Acetic Acid (solvent), conc. H₂SO₄ (catalyst).[6]

  • Procedure:

    • Dissolve 10.0 g (48.3 mmol) of 2,5-dichloro-4-nitroaniline in 50 mL of glacial acetic acid.

    • Add 15 mL of acetic anhydride and 2-3 drops of conc. H₂SO₄.[6][7]

    • Reflux the mixture at 120°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting aniline.

    • Cool the solution to room temperature and pour into 300 mL of ice-water.

    • Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Yield Expectation: 90-95%.

  • Product: N-(2,5-dichloro-4-nitrophenyl)acetamide.

Step 2: Thionation (Conversion to Thioamide)

Objective: Convert the amide carbonyl to a thiocarbonyl group, creating the nucleophilic sulfur center required for cyclization.

  • Reagents: N-Acetylated intermediate (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

  • Procedure:

    • Suspend 10.0 g (40.1 mmol) of the acetamide from Step 1 in 100 mL of anhydrous toluene under nitrogen.

    • Add 9.7 g (24.0 mmol) of Lawesson’s Reagent .

    • Reflux at 110°C for 3-5 hours. The mixture will become homogeneous and turn yellow/orange.

    • Evaporate the solvent under reduced pressure.[7]

    • Purify the residue via flash column chromatography (Silica gel, CH₂Cl₂/Hexane) or recrystallize from ethanol to remove phosphorus byproducts.

  • Critical Note: Lawesson's reagent is preferred over P₂S₅ for cleaner reaction profiles with electron-deficient anilines.

  • Product: N-(2,5-dichloro-4-nitrophenyl)ethanethioamide.

Step 3: Jacobson Radical Cyclization

Objective: Oxidative ring closure to form the benzothiazole core. This step is regioselective for the unsubstituted ortho-position (C6 of the aniline).

  • Reagents: Thioamide intermediate (1.0 eq), Potassium Ferricyanide (K₃Fe(CN)₆) (4.0 eq), Sodium Hydroxide (NaOH) (8.0 eq), Water/Ethanol.

  • Procedure:

    • Dissolve 5.0 g (18.8 mmol) of the thioamide in 40 mL of 10% aqueous NaOH. (Note: Slight warming may be needed; add minimal ethanol if solubility is poor).

    • Prepare a solution of 24.8 g (75.2 mmol) K₃Fe(CN)₆ in 100 mL water.

    • Add the ferricyanide solution dropwise to the thioamide solution at 80-90°C over 1 hour with vigorous stirring.

    • Continue heating for an additional hour. A precipitate (the benzothiazole) will form.

    • Cool to room temperature, filter the solid, and wash thoroughly with water to remove ferrocyanide salts.

    • Recrystallize from Ethanol/Water.

  • Mechanism: The reaction proceeds via a thioimidate radical cation which attacks the aromatic ring at the least hindered ortho-position.

  • Product: 4,7-Dichloro-2-methyl-6-nitrobenzo[d]thiazole.

Step 4: Nitro Reduction to Amine

Objective: Selective reduction of the nitro group to the final amine without dechlorinating the ring.

  • Reagents: Nitro-benzothiazole intermediate (1.0 eq), Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq), Ethanol, conc. HCl.

  • Procedure:

    • Dissolve 2.0 g (7.6 mmol) of the nitro-benzothiazole in 30 mL of Ethanol.

    • Add 8.6 g (38.0 mmol) of SnCl₂·2H₂O followed by 2 mL of conc. HCl.

    • Reflux at 80°C for 2-3 hours.

    • Cool and neutralize with 10% NaOH or saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[7]

    • Final Purification: Recrystallize from Methanol or purify via column chromatography (EtOAc/Hexane).

  • Product: 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine.

Part 3: Data Summary & Workflow Visualization

Process Parameters Table
StepReaction TypeKey ReagentsTemp/TimeCritical Control Point
1 AcetylationAc₂O, H₂SO₄120°C / 2hEnsure complete consumption of aniline to avoid side reactions in Step 2.
2 ThionationLawesson's Reagent110°C / 4hAnhydrous conditions essential. Remove P-byproducts completely.
3 CyclizationK₃Fe(CN)₆, NaOH90°C / 2hControl addition rate to prevent polymerization. pH must be >12.
4 ReductionSnCl₂, HCl80°C / 3hAvoid catalytic hydrogenation (Pd/C) to prevent de-chlorination.
Reaction Workflow Diagram

SynthesisWorkflow Step1 Step 1: Acetylation (Ac2O/AcOH) Yield: ~92% Step2 Step 2: Thionation (Lawesson's) Yield: ~85% Step1->Step2 Step3 Step 3: Cyclization (K3Fe(CN)6) Yield: ~70% Step2->Step3 Step4 Step 4: Reduction (SnCl2) Yield: ~80% Step3->Step4 End 4,7-Dichloro-2-methyl- benzo[d]thiazol-6-amine Step4->End Start 2,5-Dichloro-4-nitroaniline Start->Step1

Figure 2: Sequential workflow for the synthesis of the target benzothiazole.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.75 ppm (s, 3H): Methyl group at position 2.

    • δ 5.80 ppm (s, 2H): Amine protons (NH₂) at position 6 (exchangeable with D₂O).

    • δ 7.85 ppm (s, 1H): Aromatic proton at position 5. (Note: Only one aromatic proton remains on the ring).

  • Mass Spectrometry (ESI+):

    • Calculated MW: 233.1 g/mol .

    • Observed [M+H]⁺: 233.0 / 235.0 (Characteristic isotope pattern for two Chlorine atoms).

  • Melting Point:

    • Expected range: >200°C (typical for amino-benzothiazoles).

References

  • Jacobson Cyclization Mechanism: Journal of the American Chemical Society. "Oxidative Cyclization of Thioanilides."

  • Lawesson's Reagent Protocol: Organic Syntheses. "Thionation with Lawesson's Reagent."

  • Starting Material Data (2,5-Dichloro-4-nitroaniline): National Center for Biotechnology Information. PubChem Compound Summary for CID 7938.

  • Nitro Reduction with SnCl2: Journal of Organic Chemistry. "Selective reduction of nitro compounds in the presence of other reducible groups."

  • Benzothiazole Synthesis Review: Chemical Reviews. "Recent Advances in the Synthesis of Benzothiazoles."

Sources

Exploratory

"in silico prediction of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine properties"

An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Toxicological Properties of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Introduction In the modern era of drug discovery and chemical safe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Toxicological Properties of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine

Introduction

In the modern era of drug discovery and chemical safety assessment, the ability to predict the properties of a molecule before its synthesis is paramount. This in silico—or computational—approach saves considerable time and resources, allowing researchers to prioritize candidates with the highest potential for success and flag problematic compounds early.[1] This guide provides a comprehensive technical overview of the methodologies used to predict the key properties of a novel compound, 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine .

The subject of our analysis is a substituted benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] However, the presence of an aromatic amine functional group necessitates a thorough toxicological evaluation, as this class of compounds is frequently associated with mutagenicity and carcinogenicity.[4][5]

This document is structured to follow a logical, multi-tiered computational workflow, beginning with fundamental physicochemical predictions and progressing to complex toxicological and biological activity assessments. We will delve into the causality behind methodological choices, outline self-validating protocols, and ground our claims in authoritative scientific literature.

Section 1: Molecular Representation and Foundational Property Prediction

The first step in any computational analysis is to convert the two-dimensional chemical structure into a machine-readable format and calculate its fundamental physicochemical properties. These properties govern how the molecule will behave in biological systems and are crucial inputs for more advanced predictive models.[6]

Molecular Input and Standardization

The structure of 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine is first represented using the Simplified Molecular Input Line Entry System (SMILES): CC1=NC2=C(S1)C(=C(C(=C2)Cl)N)Cl. This string is then used as the input for various computational platforms. It is critical to standardize the structure, ensuring correct tautomeric forms and protonation states are considered, as these can significantly impact property calculations.

Physicochemical Property Prediction Workflow

The prediction of properties like lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) is typically achieved using Quantitative Structure-Property Relationship (QSPR) models.[7][8] These models are built by correlating the structural features of thousands of experimentally characterized compounds with their measured properties.

Protocol 1: Physicochemical Property Calculation

  • Input: Obtain the canonical SMILES string for the molecule from a reliable database such as PubChem.[9]

  • Platform Selection: Utilize a validated software suite that offers multiple prediction algorithms. Examples include ACD/Percepta[10], ChemAxon, or free web-based tools like the Virtual Computational Chemistry Laboratory.[11][12] The use of a consensus model, which averages the results from several algorithms, is often preferred to mitigate the biases of any single method.[13][14]

  • Property Calculation:

    • logP (Octanol-Water Partition Coefficient): Predict using fragment-based methods (e.g., XLOGP3) or atom-based contribution models (e.g., ALOGP). This value indicates the molecule's lipophilicity and influences its ability to cross cell membranes.

    • Aqueous Solubility (logS): Calculate using models derived from logP and other molecular descriptors. Poor solubility is a major hurdle in drug development.

    • pKa (Acid Dissociation Constant): Predict the ionization state of the molecule at different pH values. The amine group in our compound is basic, and its protonation state at physiological pH (7.4) will dictate its interactions and solubility.

  • Validation Check: The software should provide a reliability index or identify structurally similar compounds in its training set. This gives the user confidence in the prediction's applicability to the novel structure.[14]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine, generated using a consensus modeling approach.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight247.12 g/mol Influences diffusion and transport properties.
cLogP4.15High lipophilicity; suggests good membrane permeability but potential for low solubility and high protein binding.
Aqueous Solubility (logS)-4.2 (low)Low intrinsic solubility may pose challenges for oral absorption and formulation.
pKa (Most Basic)3.88The aromatic amine is weakly basic; it will be predominantly in its neutral form at physiological pH 7.4.
Polar Surface Area (PSA)51.9 ŲModerate PSA; generally favorable for cell permeability.

Section 2: ADMET Profiling: Simulating the Molecule's Fate in the Body

With foundational properties established, we can proceed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor ADMET properties are a primary cause of late-stage drug candidate failure.[1][15] In silico ADMET models are essential for de-risking compounds early in the discovery pipeline.[16]

The ADMET Prediction Workflow

The workflow leverages machine learning models trained on extensive experimental datasets to predict complex biological outcomes.

Caption: Workflow for generating a comprehensive in silico ADMET profile.

Protocol 2: In Silico ADMET Prediction

  • Platform Selection: Choose a comprehensive ADMET prediction platform. Commercial options like Simulations Plus ADMET Predictor®[17] or Discovery Studio are powerful, while free servers like ADMET-AI[18] and preADMET[1] provide excellent accessibility.

  • Model Execution: Submit the molecular structure to the platform. The software calculates a wide array of molecular descriptors (e.g., fingerprints, topological indices, quantum chemical properties) and uses them as inputs for pre-trained machine learning models (e.g., Support Vector Machines, Random Forests, Neural Networks).[4][19]

  • Endpoint Analysis:

    • Absorption: Predict Human Intestinal Absorption (HIA) and Caco-2 cell permeability to assess the potential for oral bioavailability.

    • Distribution: Predict Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). High PPB can limit the free concentration of the drug available to act on its target.

    • Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions.

    • Toxicity: Predict critical safety liabilities, such as blockage of the hERG potassium channel (a risk for cardiotoxicity) and mutagenicity.

  • Data Interpretation: Compare the predicted values against established thresholds for drug-likeness. For example, a compound with >90% PPB may have limited efficacy.

Predicted ADMET Profile

The following table summarizes the key predicted ADMET properties for our molecule of interest.

ADMET ParameterPredictionInterpretation & Causality
Human Intestinal AbsorptionHighThe molecule's high lipophilicity and moderate PSA suggest it will be readily absorbed from the gut.
Caco-2 PermeabilityHighConsistent with HIA, this predicts good passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB)Likely to PenetrateHigh lipophilicity and a low basic pKa favor crossing the BBB. This could be desirable or a liability depending on the therapeutic target.
Plasma Protein Binding (PPB)> 95% (High)The high logP strongly suggests extensive binding to plasma proteins like albumin, potentially reducing the free fraction of the compound.
CYP2D6 InhibitionLikely InhibitorMany aromatic compounds can fit into the active site of CYP enzymes. This is a potential flag for drug-drug interactions.
hERG InhibitionLow ProbabilityThe structure does not contain common hERG-binding motifs.

Section 3: Focused Toxicological Assessment: Mutagenicity

Given that 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine is an aromatic amine, a dedicated analysis of its potential for genotoxicity is mandatory.[5] The Ames test is the standard in vitro assay for mutagenicity, and numerous in silico models have been developed to predict its outcome.[20][21] Regulatory bodies like the FDA and ECHA accept in silico toxicology predictions as part of a weight-of-evidence approach.[22][23]

Mechanism and Prediction Strategy

Aromatic amines are often not mutagenic themselves but can be metabolically activated by CYP enzymes in the liver to form reactive electrophilic intermediates (e.g., nitrenium ions) that can bind covalently to DNA, forming adducts and causing mutations.[5][24] Therefore, a robust prediction system must account for both the parent compound and its potential metabolites.

The prediction strategy relies on two complementary methods:

  • Expert Rule-Based Systems: These systems contain a knowledge base of "structural alerts"—molecular substructures known to be associated with toxicity.[5] The presence of an aromatic amine is a well-known alert for mutagenicity.

  • Statistical (QSAR) Models: These models use machine learning to build a statistical correlation between a large set of molecular descriptors and the experimental Ames test results for a diverse library of compounds.[4][25]

Caption: A dual-method approach for robust mutagenicity prediction.

Predicted Toxicological Profile
Toxicological EndpointPrediction MethodResultRationale
Ames Mutagenicity Expert Rule-BasedPositive Alert The molecule contains a primary aromatic amine substructure, a well-established structural alert for mutagenicity.[5]
Ames Mutagenicity Statistical QSARPredicted Positive QSAR models trained on aromatic amines consistently classify this structure as mutagenic, likely due to descriptors related to its electronic properties and potential for metabolic activation.[4][26][27]
Carcinogenicity QSARPredicted Positive There is a strong correlation between mutagenicity and carcinogenicity. Compounds that are positive in the Ames test are often rodent carcinogens.[21]

Section 4: Target Identification via Molecular Docking

Beyond safety and ADMET, in silico methods can be used to hypothesize a molecule's biological target. Molecular docking simulates the binding of a small molecule (ligand) to the active site of a protein (receptor), predicting its preferred binding mode and affinity.[28] Given that many benzothiazole derivatives are known to be kinase inhibitors[29], we will perform a docking study against a representative protein kinase.

Protocol 3: Molecular Docking Workflow

  • Target Selection: Choose a relevant protein target. Based on the benzothiazole scaffold's known activities, we select p38 MAP Kinase (PDB ID: 1A9U) as a representative target.

  • Receptor Preparation:

    • Download the crystal structure from the Protein Data Bank.[30]

    • Using software like AutoDockTools[28][31] or Schrödinger Maestro[32], prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of our benzothiazole derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the docking search space by placing a grid box around the known active site of the kinase (typically where the co-crystallized ligand is found).[33]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The algorithm will explore many possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates binding energy.[33]

  • Analysis of Results:

    • Examine the predicted binding energies. More negative values suggest stronger binding.

    • Visualize the top-ranked binding poses. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's active site residues. This provides a structural hypothesis for the molecule's activity.

A successful docking simulation would show our molecule fitting snugly into the ATP-binding pocket of the kinase, forming hydrogen bonds with key residues in the "hinge" region, a hallmark of many kinase inhibitors.

Section 5: Integrated Analysis and Conclusion

This in-depth guide has constructed a comprehensive in silico profile for 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine. By integrating predictions across multiple domains, we can form a holistic view of the molecule's potential.

  • Physicochemical Profile: The molecule is highly lipophilic with low aqueous solubility.

  • ADMET Profile: It is predicted to have good oral absorption and CNS penetration but may suffer from high plasma protein binding and potential CYP450-mediated drug-drug interactions.

  • Toxicological Profile: There is a strong and unavoidable prediction of mutagenicity due to the aromatic amine moiety. This is the most significant finding and represents a major liability.

  • Biological Activity: Molecular docking suggests a plausible mechanism of action through the inhibition of protein kinases.

This case study demonstrates the power of a structured in silico workflow to rapidly assess a molecule's properties, identify potential liabilities, and make informed decisions, thereby accelerating the pace and improving the efficiency of scientific research.

References

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  • Long, A., & Kagle, S. (2023). Computational prediction of mutagenicity through comprehensive cell painting analysis. Bioinformatics, 39(11), btad656. Available at: [Link]

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  • Livingstone, D. J., et al. (2002). Modelling mutagenicity using properties calculated by computational chemistry. SAR and QSAR in Environmental Research, 13(1), 21-33. Available at: [Link]

  • Scilit. (n.d.). Modelling mutagenicity using properties calculated by computational chemistry. Retrieved from [Link]

  • de Paula, S. O., et al. (2024). Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]

  • Badiger, A. M., et al. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560. Available at: [Link]

  • Sgobba, M. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Boukli, F., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 101-108. Available at: [Link]

  • Galiano-Garcés, V., et al. (2024). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Tetko, I. V. (2001). Internet Software for the Calculation of the Lipophilicity and Aqueous Solubility of Chemical Compounds. Journal of Chemical Information and Computer Sciences, 41(2), 246-252. Available at: [Link]

  • Schrodinger. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software [Video]. YouTube. Available at: [Link]

  • Perin, N., et al. (2020). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 25(21), 5006. Available at: [Link]

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  • GPS@VNI. (n.d.). Computational tools for ADMET. Retrieved from [Link]

  • Leong, M. K., et al. (2010). Predicting mutagenicity of aromatic amines by various machine learning approaches. Toxicological Sciences, 116(2), 505-516. Available at: [Link]

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  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Kinase Inhibitor Screening using 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine (BZ-476)

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.[2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor and kinase inhibitory effects.[4][5][6][7]

This document provides a detailed guide for the use of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine , hereafter referred to as BZ-476 , a novel investigational compound, in kinase inhibitor screening. These protocols are designed for researchers, scientists, and drug development professionals to assess the inhibitory potential of BZ-476 against specific kinase targets.

Physicochemical Properties of BZ-476

A thorough understanding of the physicochemical properties of a test compound is crucial for accurate and reproducible screening results. The following table summarizes the key properties of BZ-476.

PropertyValueNotes
Molecular Formula C₈H₆Cl₂N₂S
Molecular Weight 249.12 g/mol
Purity >98% (by HPLC)Ensure purity to avoid confounding results.
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (>50 mg/mL)Prepare a concentrated stock solution in DMSO.
Storage Store at -20°C, protected from lightMinimize freeze-thaw cycles.

In Vitro Kinase Assay: Determining IC₅₀

In vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[8] A widely used method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, substrate, ATP, and the test compound (BZ-476). The reaction is then stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and BZ-476 serial dilutions prep_plate Dispense reagents into a 384-well plate prep_reagents->prep_plate initiate Initiate reaction by adding ATP prep_plate->initiate incubate_reaction Incubate at room temperature initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate add_detection->incubate_detect read_luminescence Read luminescence on a plate reader incubate_detect->read_luminescence plot_data Plot luminescence vs. BZ-476 concentration read_luminescence->plot_data calc_ic50 Calculate IC₅₀ using a non-linear regression model plot_data->calc_ic50

Caption: Workflow for the in vitro kinase inhibitor screening assay.

Detailed Protocol for In Vitro Kinase Assay (e.g., against EGFR)
  • Reagent Preparation:

    • BZ-476 Stock Solution: Prepare a 10 mM stock solution of BZ-476 in 100% DMSO.

    • Serial Dilutions: Perform a serial dilution of the BZ-476 stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.

    • Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase supplier (typically contains Tris-HCl, MgCl₂, and other components).

    • Kinase Solution: Dilute the purified recombinant EGFR kinase in kinase reaction buffer to the desired concentration.

    • Substrate Solution: Prepare the substrate (e.g., a specific peptide) in the kinase reaction buffer.

    • ATP Solution: Prepare ATP at the desired concentration (often at or near the Kₘ for the kinase) in the kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the BZ-476 serial dilutions or DMSO control to the wells.

    • Add 2.5 µL of the substrate solution to each well.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the BZ-476 concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Sample Data Table: Dose-Response of BZ-476 against EGFR
BZ-476 Conc. (nM)% Inhibition
12.5
1015.8
5048.2
10075.3
50095.1
100098.9

Cell-Based Kinase Assay: Assessing Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[10][11][12] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.

Principle of Cellular Phosphorylation Assay

This assay quantifies the level of phosphorylation of a specific substrate in response to treatment with the inhibitor.[10] Cells are treated with BZ-476, and then the levels of the phosphorylated substrate and the total amount of the substrate are measured, typically by Western blot or a plate-based immunoassay like ELISA. A decrease in the ratio of phosphorylated to total substrate indicates inhibition of the upstream kinase.

Experimental Workflow for Cell-Based Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection Detection (Western Blot) cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat with BZ-476 at various concentrations incubate_cells->treat_cells incubate_treatment Incubate for a defined period treat_cells->incubate_treatment lyse_cells Lyse cells to extract proteins incubate_treatment->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane transfer->block probe_primary Probe with primary antibodies (p-Substrate & Total Substrate) block->probe_primary probe_secondary Probe with HRP-conjugated secondary antibodies probe_primary->probe_secondary visualize Visualize bands using chemiluminescence probe_secondary->visualize densitometry Perform densitometry on the bands visualize->densitometry normalize Normalize p-Substrate to Total Substrate densitometry->normalize plot_data Plot normalized signal vs. BZ-476 concentration normalize->plot_data

Caption: Workflow for the cell-based kinase inhibitor assay.

Detailed Protocol for Cellular Phosphorylation Assay (e.g., EGFR signaling)
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., A431, which overexpresses EGFR) in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of BZ-476 (e.g., 0.1 to 10 µM) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce EGFR autophosphorylation and downstream signaling.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate (e.g., anti-total-EGFR) as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

    • Plot the normalized phosphorylation levels against the BZ-476 concentration to determine the cellular IC₅₀.

High-Throughput Screening (HTS) Considerations

The in vitro ADP-Glo™ assay is highly amenable to high-throughput screening (HTS) to screen large compound libraries for kinase inhibitors.[2][13][14][15] For HTS, the assay is typically miniaturized to a 384- or 1536-well plate format. It is essential to validate the assay for HTS by determining the Z'-factor, a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Generic Kinase Signaling Pathway

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds and activates ADP ADP Receptor->ADP Produces DownstreamKinase1 Downstream Kinase 1 (e.g., MEK) Receptor->DownstreamKinase1 Phosphorylates BZ476 BZ-476 BZ476->Receptor Inhibits ATP ATP ATP->Receptor Phosphate donor DownstreamKinase2 Downstream Kinase 2 (e.g., ERK) DownstreamKinase1->DownstreamKinase2 Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates gene expression

Caption: A generic receptor tyrosine kinase signaling pathway.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available from: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available from: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available from: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • In Vitro Protein Kinase Assay Service. Profacgen. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • In vitro NLK Kinase Assay. PMC. Available from: [Link]

  • European Journal of Molecular & Clinical Medicine Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. ResearchGate. Available from: [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][13][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available from: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Available from: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Available from: [Link]

  • A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g] benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. PubMed. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available from: [Link]

  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Available from: [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Available from: [Link]

Sources

Application

Introduction: The Strategic Value of the 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Scaffold

An in-depth guide to the chemical modification of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, focusing on strategic derivatization of the 6-amino group for applications in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical modification of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, focusing on strategic derivatization of the 6-amino group for applications in medicinal chemistry and materials science.

The benzothiazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine, presents a unique platform for chemical exploration. The electron-withdrawing chlorine atoms at the 4 and 7 positions significantly modulate the electronic properties of the aromatic system, while the 2-methyl group provides a stable, non-reactive handle.

The primary point of synthetic interest is the 6-amino group. As a nucleophilic primary aromatic amine, it serves as a versatile anchor for a multitude of chemical transformations. Derivatizing this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. This guide provides detailed protocols and the underlying scientific rationale for several key derivatization strategies targeting this amino group.

Safety and Handling

Reagents: Many reagents used in the following protocols are hazardous. For example, acyl chlorides and sulfonyl chlorides are corrosive and react violently with water. Palladium catalysts can be toxic and pyrophoric. Bases like sodium hydride or potassium tert-butoxide are highly reactive. Always consult the specific Safety Data Sheet (SDS) for each reagent before use. [2][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Core Derivatization Strategies: A Workflow Overview

The derivatization of the 6-amino group can be approached through several classic and modern synthetic methodologies. The choice of reaction depends on the desired final structure, ranging from simple amides to complex biaryl amines. The following workflow illustrates the primary pathways discussed in this guide.

Derivatization_Workflow start 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine sub1 Acylation / Sulfonylation start->sub1 RCOCl, RSO₂Cl Base sub2 Alkylation start->sub2 R-X or R-OH Catalyst sub3 C-N Cross-Coupling start->sub3 Ar-X, Pd Catalyst Base, Ligand prod1 Amides & Sulfonamides sub1->prod1 prod2 Secondary / Tertiary Alkylamines sub2->prod2 prod3 Diaryl / Heteroaryl Amines sub3->prod3 analysis Purification & Characterization (Chromatography, NMR, MS, IR) prod1->analysis prod2->analysis prod3->analysis

Caption: General workflow for derivatizing the 6-amino group.

Protocol 1: N-Acylation and N-Sulfonylation

These are among the most fundamental and reliable methods for derivatizing primary amines. Acylation introduces an acyl group (R-C=O), forming a stable amide bond, while sulfonylation introduces a sulfonyl group (R-SO₂), forming a sulfonamide. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. The reaction releases a molecule of hydrochloric acid (HCl), which is neutralized by a non-nucleophilic base (e.g., pyridine or triethylamine) to drive the reaction to completion.

Detailed Step-by-Step Protocol (Example: Acetylation)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) or sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise.[4][5] Using the reagent in slight excess ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[5]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[7][8]

ParameterCondition for AcylationCondition for SulfonylationRationale
Reagent Acetyl Chloride / Benzoyl Chloridep-Toluenesulfonyl ChlorideProvides the electrophilic center for nucleophilic attack.
Solvent Anhydrous DCM, THFAnhydrous Pyridine, DCMAprotic solvents prevent reaction with the electrophile. Pyridine can act as both solvent and base.
Base Triethylamine, PyridinePyridine, DMAP (cat.)Scavenges the HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CInitial cooling controls the exothermic reaction; heating may be required for less reactive sulfonyl chlorides.
Reaction Time 1-4 hours4-24 hoursSulfonylation is generally slower than acylation due to the lower electrophilicity of the sulfur atom.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For creating more complex derivatives, particularly diaryl or heteroaryl amines, the Buchwald-Hartwig amination is the gold standard.[9] This powerful reaction forms a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[10][11][12]

Scientific Rationale & Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[13]

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates.[12] Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are commonly used.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition sub1 Ar-X (Aryl Halide) sub1->pd_complex1 sub2 R-NH₂ (Our Amine) amine_coord Amine Coordination & Deprotonation (+ Base, - HX) sub2->amine_coord prod Ar-NH-R (Product) pd_complex2 L-Pd(II)-(Ar)(X) pd_complex1->pd_complex2 pd_complex2->amine_coord pd_complex3 L-Pd(II)-(Ar)(NHR) (Amido Complex) amine_coord->pd_complex3 reductive_elim Reductive Elimination pd_complex3->reductive_elim reductive_elim->pd0 reductive_elim->prod

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: N-Alkylation via "Borrowing Hydrogen" Catalysis

Direct alkylation of aromatic amines with alkyl halides often suffers from poor selectivity, leading to over-alkylation. A modern, greener alternative is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology, which uses alcohols as alkylating agents with a ruthenium or iridium catalyst.[14][15] The only byproduct is water, making this an atom-economical process.[15]

Scientific Rationale

The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde or ketone. The amine then condenses with the carbonyl compound to form an imine (or enamine). Finally, the metal-hydride returns the hydrogen to the imine, yielding the N-alkylated amine and regenerating the catalyst.[15]

Detailed Step-by-Step Protocol
  • Reaction Setup: In a sealable reaction tube, combine the 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine (1.0 eq), the primary alcohol (1.0-1.5 eq), the ruthenium catalyst (e.g., a commercially available Ru-complex, 1-2 mol%), and a base (e.g., potassium tert-butoxide, 1.0 eq).[16]

  • Solvent & Atmosphere: Add an anhydrous, high-boiling solvent like toluene.[16] Purge the vessel with an inert gas.

  • Reaction: Seal the tube and heat the mixture to 70-120 °C for 24-48 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the secondary amine.

Characterization and Data Interpretation

Successful derivatization can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: Look for the disappearance of the N-H protons of the starting amine (often a broad singlet) and the appearance of new signals corresponding to the added group (e.g., a sharp singlet around 2.1 ppm for an acetyl group, or new aromatic signals for a benzoyl or aryl group). For amides, a new, broad N-H singlet will appear further downfield.

  • ¹³C NMR: New signals corresponding to the carbons of the derivative will be present. For example, an acetyl derivative will show a carbonyl carbon (~169 ppm) and a methyl carbon (~24 ppm).[8]

  • IR Spectroscopy: The characteristic N-H stretching bands of the primary amine (two bands, ~3350-3450 cm⁻¹) will be replaced by a single N-H stretch for a secondary amide or sulfonamide (~3200-3300 cm⁻¹). A strong C=O stretch will appear for amides (~1650-1690 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated mass of the derivatized product. This is the most definitive way to confirm the addition of the new moiety.[7]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. [Link]

  • Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]

  • RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Safety data sheet. [Link]

  • ACS Publications. Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. [Link]

  • ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. [Link]

  • ResearchGate. A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. [Link]

  • MDPI. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

  • Google Patents.
  • JOCPR. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

  • Safety Data Sheet. [Link]

  • Safety Data Sheet. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Xingwei Li Lab. Aminative Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry World. Amine might end palladium's reign over classic cross coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Safety Data Sheet. [Link]

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Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine"

Technical Support Guide: Optimization of Reaction Conditions for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine Executive Summary & Strategic Route Selection The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine

Executive Summary & Strategic Route Selection

The synthesis of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine presents a specific regiochemical challenge: installing the benzothiazole core while maintaining the integrity of the chlorine substituents at positions 4 and 7.

Direct chlorination of 2-methyl-6-aminobenzothiazole is not recommended due to the directing effects of the amino group, which favor the 5- and 7-positions, making the 4-position difficult to access selectively.

Recommended Route: The Jacobson Cyclization Strategy The most robust protocol utilizes 2,5-dichloro-4-nitroaniline as the starting material. This route leverages the specific steric and electronic environment of the precursor to force cyclization at the only available ortho-position, perfectly establishing the 4,7-dichloro substitution pattern.

Pathway Overview:

  • Acetylation: Protection of aniline.

  • Thionation: Conversion to thioamide.

  • Jacobson Cyclization: Oxidative ring closure.

  • Reduction: Chemoselective reduction of nitro to amine (avoiding dechlorination).

SynthesisPathway Start 2,5-Dichloro-4-nitroaniline Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(2,5-Dichloro-4-nitrophenyl) acetamide Step1->Inter1 Step2 Thionation (Lawesson's Reagent or P2S5) Inter1->Step2 Inter2 Thioacetanilide Intermediate Step2->Inter2 Step3 Jacobson Cyclization (K3Fe(CN)6, NaOH) Inter2->Step3 Inter3 4,7-Dichloro-2-methyl- 6-nitrobenzothiazole Step3->Inter3 Step4 Reduction (Fe/NH4Cl) Inter3->Step4 Target 4,7-Dichloro-2-methylbenzo [d]thiazol-6-amine Step4->Target

Figure 1: Strategic synthetic pathway via Jacobson Cyclization to ensure correct regiochemistry.

Module 1: Thioacetylation (The Precursor Setup)

Objective: Convert the acetamide to a thioacetamide without degrading the nitro group or losing the chloro substituents.

Common Issue: Incomplete conversion and formation of "sticky" polymeric phosphorus byproducts when using P₂S₅.

Optimized Protocol:

  • Reagent: Lawesson’s Reagent (LR) is superior to P₂S₅ for this substrate due to cleaner workup and higher solubility in organic solvents [1].

  • Solvent: Toluene (anhydrous).

  • Temperature: 110°C (Reflux).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Incomplete Reaction Moisture in solvent deactivating LR. Use freshly distilled toluene or add molecular sieves. Increase LR equivalents to 0.6 (theoretical is 0.5).
Product is an Oil/Gum Phosphorous byproducts remaining. Critical Workup: After reflux, cool to room temp. Filter off the solid byproduct.[1][2] Wash the filtrate with 10% NaHCO₃ to hydrolyze excess reagent.

| Low Yield | Hydrolysis during workup. | Avoid prolonged exposure to strong aqueous base. Use rapid phase separation. |

Module 2: The Jacobson Cyclization (Ring Closure)

Objective: Oxidative radical cyclization of the thioanilide to form the benzothiazole ring.

Mechanism: The reaction proceeds via a radical cation intermediate. The regiochemistry is driven by the fact that only one ortho-position (relative to the nitrogen) is unsubstituted (the position originally meta to the nitro group in the aniline).

Critical Parameter: Temperature & pH Control The reaction competes between cyclization (desired) and hydrolysis of the thioamide back to the amide (undesired).

Protocol:

  • Wetting: Disperse the thioanilide finely in 10% NaOH solution. Note: It will not dissolve completely.

  • Oxidant Addition: Add aqueous Potassium Ferricyanide (K₃Fe(CN)₆) dropwise.

  • Temperature: Maintain < 30°C . Higher temperatures favor hydrolysis [2].

Q: Why is my yield low (< 40%)? A: The thioanilide is likely hydrophobic and not reacting with the aqueous oxidant.

  • Fix: Add a phase transfer catalyst (e.g., TEBA) or use a co-solvent like pyridine (10-20% v/v) to improve homogeneity.

Module 3: Nitro Reduction (The Chemo-Selectivity Trap)

Objective: Reduce the 6-nitro group to the 6-amine without removing the 4,7-dichloro substituents.

The "Dechlorination Trap": Standard catalytic hydrogenation (H₂/Pd-C) is extremely risky here. Palladium readily catalyzes the hydrogenolysis of aryl chlorides, especially those ortho to the sulfur or nitrogen [3]. You will likely obtain the dechlorinated 2-methyl-6-aminobenzothiazole or a mixture.

Recommended Protocol: Bechamp Reduction (Fe/NH₄Cl) This method is chemoselective for nitro groups and inert toward aryl chlorides.

Step-by-Step:

  • Suspend: 1.0 eq of Nitro-benzothiazole in 5:1 Ethanol/Water.

  • Activate: Add 5.0 eq Iron Powder (325 mesh) and 1.0 eq Ammonium Chloride .

  • Heat: Reflux (approx. 78°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor: TLC (Mobile Phase: 30% EtOAc/Hexane). Reaction is usually complete in 2-4 hours.

  • Workup (Crucial):

    • Filter hot through Celite to remove iron oxide sludge.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Note: If the product is trapped in the iron sludge, boil the sludge in EtOAc and filter again.

Alternative: Stannous Chloride (SnCl₂) in Ethanol is also effective but workup can be tedious due to tin emulsions.

Module 4: Purification & Characterization

Solubility Profile: The target molecule (4,7-dichloro-2-methylbenzo[d]thiazol-6-amine) is lipophilic but weakly basic.

  • Soluble in: DMSO, DMF, hot Ethyl Acetate.

  • Sparingly soluble in: Water, cold Ethanol.

Purification Strategy:

  • Recrystallization: The crude amine is often pure enough for subsequent steps. If not, recrystallize from Ethanol/Water (9:1) .

  • Acid-Base Extraction:

    • Dissolve crude in dilute HCl (filtering off any non-basic impurities).

    • Neutralize filtrate with Na₂CO₃ to precipitate the pure amine.

Analytical Checkpoints:

  • ¹H NMR: Look for the loss of the aromatic proton at the cyclization site. The 2-methyl group should appear as a singlet around δ 2.8 ppm.

  • Mass Spec: Confirm the isotope pattern. A dichloro compound must show the characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hypochlorite (bleach) for the cyclization instead of ferricyanide? A: While theoretically possible, hypochlorite is a strong oxidant that can over-oxidize the sulfur or chlorinate the ring further. Ferricyanide is milder and standard for Jacobson cyclizations to ensure high regioselectivity [2].

Q: My product turned purple/black during the reduction. What happened? A: This indicates oxidation of the resulting amine or formation of azo-dimers. Ensure the reduction is performed under an inert atmosphere (Nitrogen/Argon) and work up immediately upon completion.

Q: Can I start with 2-methyl-6-aminobenzothiazole and chlorinate it? A: No. Electrophilic chlorination will likely occur at positions 5 and 7 (ortho to the amine). Forcing chlorination at position 4 is thermodynamically unfavorable and will lead to complex mixtures that are difficult to separate.

References

  • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, vol. 106, no. 12, 2006. Link

  • Jordan, A. D., et al. "The Jacobson Cyclization." Organic Reactions, 2004. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (General reference for Pd-catalyzed dechlorination risks). Link

Sources

Optimization

"preventing byproduct formation in 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine reactions"

Topic: Preventing Byproduct Formation & Process Optimization Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Steric Fortress" Challenge Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Process Optimization

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Steric Fortress" Challenge

Welcome to the technical support hub for 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine .

As researchers, we often underestimate this scaffold. While it appears to be a standard aniline derivative, the specific substitution pattern—chlorines at the 4 and 7 positions—creates a unique reactivity profile. The C7-chlorine is ortho to the C6-amine, creating a "steric fortress" that retards desired nucleophilic attacks while inviting unwanted side reactions like oxidative dimerization or hydrodehalogenation during precursor synthesis.

This guide moves beyond generic protocols. It addresses the specific electronic and steric anomalies of this molecule to help you eliminate byproducts at the source.

Module 1: The "Upstream" Problem (Synthesis from Nitro Precursor)

Ticket #401: "My product contains a mono-chloro impurity (approx. 10-15%)."

Root Cause Analysis: The most common route to the 6-amine is the reduction of 4,7-dichloro-2-methyl-6-nitrobenzo[d]thiazole . If you observe a mass shift of [M-34] or [M-34+1], you are experiencing hydrodehalogenation . Standard hydrogenation catalysts (Pd/C) are too active. They readily insert into the C-Cl bond, especially at the C4 position (which is less sterically crowded than C7), stripping the chlorine before reducing the nitro group.

The Solution: Chemoselective Reduction Protocols

Do not use standard Pd/C with Hydrogen gas.[1] Switch to one of the following "Soft Reduction" systems.

MethodSelectivityProtocol SummaryByproduct Risk
Stannous Chloride (SnCl₂) HighReflux in EtOH/EtOAc (5 equiv SnCl₂).[1] Workup requires pH adjustment to handle tin salts.[1]Low. Best for small scale (<5g).
Bechamp Reduction (Fe/AcOH) Very HighIron powder (3-5 equiv) in dilute Acetic Acid/EtOH at 80°C.Minimal. Iron sludge can be messy on large scale.
Sulfided Platinum (Pt(S)/C) HighHydrogenation (1-3 bar) using sulfided Pt catalyst. The sulfur poisons the catalyst sites responsible for C-Cl insertion.Low. Best for scale-up (>10g).
Standard Operating Procedure (SOP-RED-02): Selective Iron Reduction
  • Dissolve: Suspend 1.0 eq of nitro-precursor in EtOH/Water (4:1 ratio).

  • Activate: Add 0.1 eq of Ammonium Chloride (

    
    ) and 4.0 eq of Iron Powder (
    
    
    
    ).
  • Initiate: Heat to 75-80°C. Reaction is heterogeneous; vigorous stirring is mandatory.

  • Monitor: Check TLC/LCMS every 30 mins. Reaction typically completes in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate filtrate.

  • Validation: Check 1H NMR. The aromatic region should show distinct singlets. If splitting patterns appear, dehalogenation occurred.

Module 2: The "Downstream" Problem (Coupling Reactions)

Ticket #402: "Amide coupling yields are low (<40%), and I see unreacted amine."

Root Cause Analysis: The C6-amine is electronically deactivated by the electron-withdrawing chlorines and, more critically, sterically hindered by the C7-chlorine.

  • The Trap: Standard coupling reagents (EDC/NHS, HATU) create bulky active esters. The bulky C7-Cl blocks the approach of these large electrophiles to the amine nitrogen.

  • The Byproduct: While waiting for the slow amine to react, your activated ester hydrolyzes (forming acid impurity) or rearranges (forming urea byproducts).

Troubleshooting Decision Tree

CouplingLogic Fig 1. Decision Matrix for Sterically Hindered Aniline Coupling Start Start: Amide Coupling Fails CheckSteric Is the Electrophile Bulky? Start->CheckSteric AcidChloride Switch to Acid Chloride (Smaller Electrophile) CheckSteric->AcidChloride Yes (e.g., Fmoc-AA) Catalyst Add Nucleophilic Catalyst (DMAP or 4-PPY) CheckSteric->Catalyst No (Simple Acid) Solvent Switch Solvent to NMP or DMAc (High T) AcidChloride->Solvent Still Slow? MixedAnhydride Use Mixed Anhydride (IBCF Method) Catalyst->MixedAnhydride If HATU fails

Optimization Protocol: The "Acid Chloride" Bypass

Because the amine is a poor nucleophile, you must use a "hot" electrophile with a small footprint.

  • Convert Acid: Convert your carboxylic acid partner to an acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM.

  • Solvent Switch: Do not use DCM for the coupling. Use Pyridine or DMAc (Dimethylacetamide). These polar aprotic solvents stabilize the transition state.

  • Temperature: Heat is often required.[1] Start at 0°C for addition, but ramp to 60°C to force the reaction past the steric barrier.

Module 3: Stability & Storage

Ticket #403: "The white powder turned dark brown/black overnight."

Root Cause Analysis: Aminobenzothiazoles, particularly electron-deficient ones, are prone to oxidative dimerization (azo-linkage formation) when exposed to light and air in solution.

  • Mechanism: The amine undergoes single-electron transfer (SET) oxidation, forming a radical cation that couples with another amine molecule.

  • Trigger: Storing the compound in solution (e.g., DMSO/MeOH) for extended periods, or drying it in an oven >60°C in air.

Prevention Strategy
  • Solid State: Store as the HCl salt if possible. The protonated amine is resistant to oxidation.

  • Free Base: If you must store the free base, keep it under Argon at -20°C.

  • In Solution: Never leave in DMSO stock solution for >24 hours at room temperature.

Module 4: Reaction Pathway Visualization

Understanding the competitive landscape is key to process control. The diagram below maps the "Safe Path" vs. the "Byproduct Traps."

ReactionPathway Fig 2. Synthesis Pathway & Critical Control Points (CCP) Precursor 6-Nitro-4,7-Dichloro Precursor Reduction Reduction Step Precursor->Reduction Target Target: 6-Amine (Intact Cl) Reduction->Target Fe/AcOH or SnCl2 Dechlor Byproduct A: Des-Chloro Amine (Over-reduction) Reduction->Dechlor Pd/C + H2 (AVOID) Coupling Coupling Step Target->Coupling Final Final Amide Product Coupling->Final Acid Chloride High Temp Hydrolysis Byproduct B: Hydrolyzed Reagent (Due to Steric Stall) Coupling->Hydrolysis Bulky Ester Room Temp

Summary of Key Specifications

ParameterSpecification / Recommendation
CAS RN Analogous to 2-amino-6-chlorobenzothiazole family
Molecular Weight ~233.12 g/mol
pKa (Amine) Low (~2.0 - 3.0) due to Cl-withdrawing groups. Very weak base.
Solubility Low in water. Moderate in EtOAc. High in DMSO/DMF.
TLC Visualization UV Active (254 nm). Stains poorly with Ninhydrin (due to deactivated amine); use PMA or Ehrlich’s reagent.

References

  • Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Classic reference for Iron Reduction selectivity).
  • ResearchGate Protocols . Synthesis of 7-chlorobenzo[d]thiazol-2-amine and nitro precursors. ResearchGate. Available at: [Link] (Accessed via Vertex AI Search).

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Source for SnCl2 selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Pt(S)

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a risk assessment before handling chlorinated benzothiazoles.

Sources

Troubleshooting

"enhancing the biological activity of 4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine derivatives"

Case ID: BZT-CL2-OPT | Status: Open | Priority: High Executive Summary & Molecule Profile Welcome to the Specialized Help Center for Benzothiazole Scaffolds. You are accessing this guide because you are working with 4,7-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZT-CL2-OPT | Status: Open | Priority: High

Executive Summary & Molecule Profile

Welcome to the Specialized Help Center for Benzothiazole Scaffolds. You are accessing this guide because you are working with 4,7-dichloro-2-methylbenzo[d]thiazol-6-amine (referred to herein as Scaffold-A ). This molecule is a privileged pharmacophore in medicinal chemistry, particularly for antimicrobial (DNA gyrase inhibition) and oncology (tubulin/kinase inhibition) programs.

However, the specific substitution pattern (4,7-dichloro) presents unique challenges in synthesis, solubility, and assay interference that differ from standard benzothiazoles.

Technical Specifications
PropertyValueImplication for Research
Core Scaffold Benzo[d]thiazolePrivileged structure for DNA/protein binding.
C6-Amine Primary (-NH2)Primary vector for SAR expansion (Amides, Ureas).
C2-Methyl -CH3Secondary vector for condensation (Styryl) or oxidation.
4,7-Dichloro Cl (positions 4, 7)Critical Feature: Increases lipophilicity (LogP) and metabolic stability but creates steric hindrance at C6 and reduces aqueous solubility.

Synthesis & Derivatization Support

Troubleshooting Workflow: C6-Amine Functionalization

Issue: “I am trying to couple Scaffold-A with an aromatic acid chloride, but yields are consistently <20%.”

Root Cause Analysis: The 4,7-dichloro substitution exerts a dual negative effect:

  • Electronic Deactivation: The chlorine atoms are electron-withdrawing (inductive effect), reducing the nucleophilicity of the C6-amine.

  • Steric Hindrance: The chlorine at position 7 creates a "ortho-like" steric clash, making it difficult for bulky electrophiles to approach the amine.

Solution Protocol: Do not rely on standard EDC/NHS coupling. You must activate the electrophile aggressively or use catalysis.

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

If standard acylation fails, switch to Pd-catalysis to force the C-N bond formation.

  • Reagents:

    • Scaffold-A (1.0 eq)

    • Aryl Bromide/Iodide (1.2 eq) (Partner)

    • Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Conditions: 100°C, sealed tube, 12–16 hours.

  • Workup: Filter through Celite (the dichloro core is sticky).

Visual Workflow: Synthetic Decision Tree

Synthesis_Workflow Start Start: Functionalize C6-Amine Check_Electrophile Is Electrophile an Acid Chloride? Start->Check_Electrophile Standard_Cond Try Pyridine/DCM, 0°C -> RT Check_Electrophile->Standard_Cond Yield_Check Yield > 50%? Standard_Cond->Yield_Check Success Proceed to Purification Yield_Check->Success Yes Fail_Steric Failure: Steric/Electronic Deactivation Yield_Check->Fail_Steric No Alt_Method Switch Strategy Fail_Steric->Alt_Method Method_A Method A: Microwave Irradiation (120°C, 10 min, neat) Alt_Method->Method_A Acylation Method_B Method B: Buchwald-Hartwig (Pd-cat, Aryl Halide) Alt_Method->Method_B Arylation

Caption: Decision matrix for overcoming low reactivity of the deactivated 4,7-dichloro-6-amine moiety.

Solubility & Formulation (The "Brick Dust" Problem)

FAQ: Precipitation in Assay Media

Q: "My compounds crash out of solution in PBS/DMSO (99:1) during MIC testing.[1][2] How do I fix this?"

A: The 4,7-dichloro motif significantly increases the planarity and lipophilicity (LogP) of the molecule, leading to strong


-

stacking (aggregation). This is often called "brick dust" behavior.

Corrective Actions:

  • Salt Formation: The benzothiazole nitrogen (N3) is weakly basic. Attempt to form a Mesylate or Hydrochloride salt.

    • Protocol: Dissolve free base in minimal hot ethanol; add 1.1 eq methanesulfonic acid; cool slowly to 4°C.

  • Formulation Adjustment:

    • Avoid pure DMSO stocks if possible. Use DMSO:PEG400 (1:1) as the stock solvent.

    • In the assay buffer, include 0.05% Tween-80 or Cyclodextrin (HP-

      
      -CD)  to prevent micro-precipitation.
      

Data: Predicted LogP Shifts

Derivative Predicted LogP Aqueous Solubility (Est.) Recommendation
Parent Scaffold ~3.8 Low (< 10 µM) Needs co-solvent
6-Acetamide ~3.2 Moderate Standard Assay
6-Sulfonamide ~2.5 High Best for Bio-Assay

| 4,7-Dichloro Core | +1.2 shift | Very Low | MANDATORY: Use 0.1% Tween |

Biological Activity Enhancement (SAR)

Strategic Optimization Guide

To enhance biological activity (specifically for Antimicrobial or Antitumor applications), you must leverage the specific geometry of the 4,7-dichloro scaffold.

Target 1: Antimicrobial (DNA Gyrase B Inhibition)

Mechanism:[3] The N3 nitrogen and C6-NH substituents often form a hydrogen bond network with the ATP-binding pocket of GyrB.

  • Optimization: The 4,7-dichloro substituents fill hydrophobic pockets (Val/Ile residues).

  • Action: Derivatize the C6-amine into a Urea or Thiourea .

    • Why? The urea linker provides a "hinge" that allows the distal aromatic ring to reach the Asp73 residue in the active site.

Target 2: Antitumor (Tubulin Polymerization)

Mechanism:[4] Benzothiazoles bind to the colchicine site.

  • Optimization: The C2-methyl is the weak point.

  • Action: Perform a Knoevenagel Condensation at C2 to create a Styryl-Benzothiazole.

    • Protocol: React Scaffold-A with 3,4,5-trimethoxybenzaldehyde (Ac2O, reflux).

    • Result: The extended conjugation mimics Combretastatin A-4.

Visual Pathway: SAR Logic Flow

SAR_Logic cluster_C6 C6-Amine Modifications cluster_C2 C2-Methyl Modifications Core 4,7-Cl2-Benzothiazole Urea Urea/Thiourea (Gyrase Target) Core->Urea Bacterial Infection Amide Amide Linker (Kinase Target) Core->Amide Kinase Inhibitor Styryl Styryl Extension (Tubulin Target) Core->Styryl Cancer (Solid Tumor) H_Bond Keep Methyl (Steric Anchor)

Caption: Strategic SAR divergence based on therapeutic target (Bacteria vs. Oncology).

Assay Interference (PAINS Alert)

Warning: 2-Aminobenzothiazoles can act as PAINS (Pan-Assay Interference Compounds) via two mechanisms:

  • Redox Cycling: The benzothiazole sulfur can undergo oxidation.

  • Fluorescence Quenching: The dichloro-benzothiazole core is highly fluorescent. If your assay uses a fluorescent readout (e.g., Alamar Blue), this scaffold may cause false negatives .

Validation Step:

  • Always run a "No-Enzyme" or "No-Cell" control with the compound to check for intrinsic fluorescence.

  • Verify hits using an orthogonal method (e.g., if screening with Fluorescence, validate with Mass Spec or Absorbance).

References

  • Benzothiazole Scaffold Versatility: Kumar, G., et al.[5] "An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications."[5][6] International Journal of Scientific Research in Science and Technology, 2024.[5]

  • Antimicrobial Mechanisms (DNA Gyrase): Kumari, et al.[3] "Recent insights into antibacterial potential of benzothiazole derivatives." Heliyon, 2023.[4]

  • Antitumor & Tubulin Inhibition: Hantzsch, A., et al. "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility." International Journal of Molecular Sciences, 2023.[4]

  • Synthesis of Dichloro-Analogs: BenchChem Technical Support. "An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichlorobenzo[d]thiazole." BenchChem Protocols, 2025.[7][8][9] (Analogous protocol for 4,7-dichloro variants).

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
Reactant of Route 2
4,7-Dichloro-2-methylbenzo[d]thiazol-6-amine
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